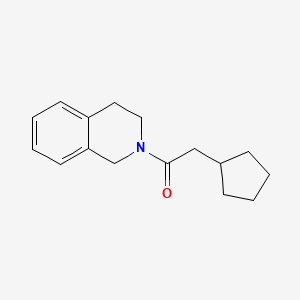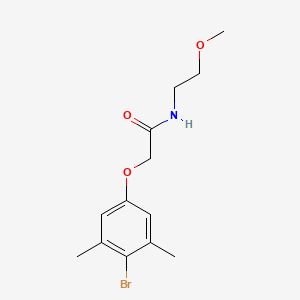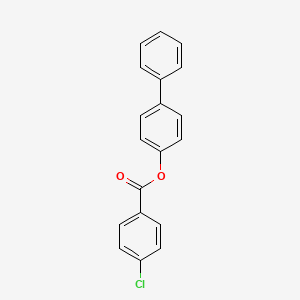
N'-(2,8-dimethyl-4-quinolinyl)-N,N-dimethyl-1,4-benzenediamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,8-dimethyl-4-quinolinyl)-N,N-dimethyl-1,4-benzenediamine hydrochloride, also known as DMQD, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that can be used to label and detect various biomolecules, such as proteins, nucleic acids, and lipids. DMQD has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
作用機序
The mechanism of action of N'-(2,8-dimethyl-4-quinolinyl)-N,N-dimethyl-1,4-benzenediamine hydrochloride is based on its ability to bind to biomolecules and emit fluorescence upon excitation. This compound contains a quinoline ring that can intercalate into the DNA double helix or bind to the exposed amino acids in proteins. This compound also contains a dimethylamino group that can interact with the polar head groups of lipids in cell membranes. Upon excitation with a specific wavelength of light, this compound emits fluorescence that can be detected and quantified using fluorescence microscopy or spectroscopy. The fluorescence intensity of this compound is affected by the local environment of the biomolecule it binds to, such as the pH, polarity, and viscosity.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound does not affect cell viability, proliferation, or differentiation, and it does not induce apoptosis or necrosis. This compound also does not interfere with the normal functions of biomolecules it binds to, such as DNA replication, transcription, translation, or protein folding. However, this compound can affect the fluorescence intensity and localization of biomolecules it binds to, which should be taken into consideration when interpreting the results of experiments.
実験室実験の利点と制限
N'-(2,8-dimethyl-4-quinolinyl)-N,N-dimethyl-1,4-benzenediamine hydrochloride has several advantages for lab experiments, such as its high sensitivity, specificity, and versatility. This compound can detect biomolecules with high precision and resolution, and it can be used in various experimental settings, such as live-cell imaging, flow cytometry, and high-throughput screening. This compound also has some limitations, such as its photobleaching, phototoxicity, and non-specific binding. This compound can lose its fluorescence intensity over time or under prolonged exposure to light, which can affect the accuracy and reproducibility of experiments. This compound can also cause damage to cells and tissues if used at high concentrations or for prolonged periods, which can affect the validity and reliability of experiments. This compound can also bind to non-target biomolecules or structures, such as liposomes or extracellular matrix, which can produce false-positive or false-negative results.
将来の方向性
There are several future directions for N'-(2,8-dimethyl-4-quinolinyl)-N,N-dimethyl-1,4-benzenediamine hydrochloride research, such as the development of new synthesis methods, the optimization of experimental protocols, and the exploration of new applications. This compound can be synthesized using alternative chemical reactions or modified structures, which can improve its yield, purity, and stability. This compound can also be conjugated with other molecules, such as antibodies, peptides, or nanoparticles, which can enhance its specificity, selectivity, and functionality. This compound can also be used to study various biological processes, such as protein-protein interactions, gene expression, and signal transduction, which can provide new insights into the mechanisms of diseases and the development of new therapies.
合成法
N'-(2,8-dimethyl-4-quinolinyl)-N,N-dimethyl-1,4-benzenediamine hydrochloride can be synthesized using various methods, including the condensation reaction of 2,8-dimethyl-4-aminoquinoline with 1,4-diaminobenzene, followed by the methylation reaction with dimethyl sulfate and the hydrochloride salt formation reaction with hydrochloric acid. The yield of this compound synthesis is affected by the reaction conditions, such as the reaction time, temperature, and solvent. The purity and stability of this compound can also be improved by using high-performance liquid chromatography (HPLC) and storing it in a dry and dark place.
科学的研究の応用
N'-(2,8-dimethyl-4-quinolinyl)-N,N-dimethyl-1,4-benzenediamine hydrochloride has been widely used in scientific research as a fluorescent probe for labeling and detecting various biomolecules. For example, this compound can be used to label and detect proteins in living cells, such as actin, tubulin, and histones. This compound can also be used to label and detect nucleic acids, such as DNA and RNA, in vitro and in vivo. Additionally, this compound can be used to label and detect lipids, such as cholesterol and phospholipids, in cell membranes. The fluorescence intensity and wavelength of this compound can be adjusted by changing the excitation and emission wavelengths, which allows for the simultaneous detection of multiple biomolecules.
特性
IUPAC Name |
1-N-(2,8-dimethylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3.ClH/c1-13-6-5-7-17-18(12-14(2)20-19(13)17)21-15-8-10-16(11-9-15)22(3)4;/h5-12H,1-4H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOHYBYPQYTMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4998774.png)
![2-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B4998780.png)
![N-{2-[(2,5-dimethyl-3-thienyl)sulfonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B4998783.png)


![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-propylpentanamide](/img/structure/B4998803.png)
![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-1H-benzimidazole](/img/structure/B4998815.png)

![[1-(4-bromophenyl)ethyl]formamide](/img/structure/B4998828.png)
![6',7'-dimethoxy-1'-(3-nitrophenyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B4998832.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(mesitylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B4998840.png)
![4-fluoro-N-3-isoxazolyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4998847.png)
![5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4998874.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B4998884.png)